molecular formula C19H25N3O3 B2401654 N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2200349-62-6

N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2401654
CAS No.: 2200349-62-6
M. Wt: 343.427
InChI Key: DNBYSLRWYJLSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the amidation of N-protecting group-N-methyl-1,3-propane diamine with (2E)-3-(2-thienyl) acrylic acid or its derivatives, followed by the removal of the protecting group . The reaction conditions often involve moderate temperatures and the use of specific catalysts to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be compared with other similar compounds, such as N-methyl-3-(trimethoxysilyl)propylamine and N,N-dimethylaminopropyl methacrylamide . These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, developing new therapies, and producing specialized materials. Further research into its properties and applications will likely continue to uncover new and exciting uses for this compound.

Properties

IUPAC Name

N-[3-(methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-17(24)22-13-10-19(11-14-22,15-7-5-4-6-8-15)18(25)21-12-9-16(23)20-2/h3-8H,1,9-14H2,2H3,(H,20,23)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBYSLRWYJLSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNC(=O)C1(CCN(CC1)C(=O)C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.